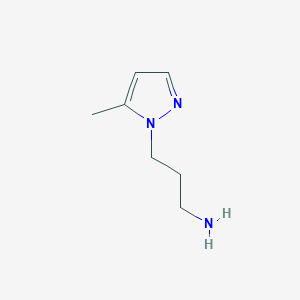

3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine

Description

Significance of Pyrazole-Amine Scaffolds in Modern Organic Chemistry

Pyrazole (B372694) rings, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are integral components in a wide array of biologically active molecules. Their derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of an amine functional group onto a pyrazole core introduces a key nucleophilic site, significantly enhancing the scaffold's versatility as a synthetic intermediate.

This combination of a rigid, aromatic pyrazole ring and a flexible, reactive amino group allows for the construction of complex molecular architectures. Pyrazole-amine scaffolds serve as crucial building blocks in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are themselves a class of compounds with significant interest in medicinal chemistry due to their therapeutic potential. mdpi.comnih.govrsc.org The ability to readily modify the amino group and substitute various positions on the pyrazole ring provides chemists with a powerful tool for tuning the physicochemical and biological properties of the resulting molecules.

Overview of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine: Structural Features and Research Context

3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is a specific iteration of the pyrazole-amine scaffold that has emerged as a useful research chemical. Its structure is characterized by a 5-methylpyrazole ring connected to a propan-1-amine side chain via one of the pyrazole's nitrogen atoms. This specific arrangement of atoms imparts a unique combination of steric and electronic properties to the molecule.

The presence of the methyl group at the 5-position of the pyrazole ring can influence the regioselectivity of subsequent reactions and modulate the biological activity of its derivatives. The three-carbon aliphatic linker provides conformational flexibility, which can be crucial for the molecule's interaction with biological targets. The terminal primary amine group is a key functional handle, readily participating in a variety of chemical transformations, including amidation, alkylation, and condensation reactions.

This compound is primarily utilized as a synthon, a molecular fragment used in the synthesis of more complex molecules. Its bifunctional nature, possessing both a heterocyclic ring system and a primary amine, makes it a valuable precursor for creating diverse libraries of compounds for screening in drug discovery and materials science.

Table 1: Chemical and Physical Properties of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine nih.gov

| Property | Value |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

| IUPAC Name | 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine |

| CAS Number | 5036-49-7 |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Solubility | No data available |

| LogP | 0.4 |

Detailed Research Findings

While specific, in-depth research articles focusing solely on the synthesis and characterization of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine are not abundant in publicly available literature, its utility as a building block can be inferred from the broader context of pyrazole chemistry. The synthesis of analogous compounds and their subsequent reactions provide a framework for understanding the potential applications of this specific molecule.

Research in the field of medicinal chemistry has demonstrated the importance of aminopyrazole derivatives in the development of kinase inhibitors. rsc.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The pyrazole moiety can act as a hinge-binding motif, interacting with the ATP-binding site of kinases, while the amine functionality can be derivatized to introduce substituents that occupy adjacent pockets, thereby enhancing potency and selectivity.

A significant application of aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems are readily accessible through the condensation reaction of an aminopyrazole with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent. mdpi.comresearchgate.net The primary amine of the aminopyrazole acts as a nucleophile, attacking one of the electrophilic centers, followed by an intramolecular cyclization and dehydration to afford the bicyclic product. Given its structure, 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is a prime candidate for use in such synthetic strategies, where the propanamine side chain could be further functionalized post-cyclization.

Table 2: Representative Reactions of Aminopyrazoles

| Reaction Type | Reagents | Product Class | Significance |

| Condensation | β-Diketones, β-Ketoesters | Pyrazolo[1,5-a]pyrimidines | Access to biologically active fused heterocycles mdpi.comresearchgate.net |

| Amidation | Acyl chlorides, Carboxylic acids | N-Acyl aminopyrazoles | Modification of physicochemical properties, prodrug strategies |

| Reductive Amination | Aldehydes, Ketones | N-Alkyl aminopyrazoles | Introduction of diverse substituents for SAR studies |

| Buchwald-Hartwig Amination | Aryl halides | N-Aryl aminopyrazoles | Formation of C-N bonds for complex molecule synthesis |

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7-3-5-9-10(7)6-2-4-8/h3,5H,2,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPHDDUROPJBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct Synthetic Methodologies for 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine

Direct synthesis primarily involves the formation of the N1-C bond between the 5-methyl-1H-pyrazole ring and a 3-aminopropyl fragment. This approach is often favored for its straightforwardness and efficiency.

Strategic Carbon-Nitrogen Bond Forming Reactions

The core of the direct synthesis is the N-alkylation of 5-methyl-1H-pyrazole. This reaction leverages the nucleophilicity of the pyrazole (B372694) nitrogen to form a bond with an electrophilic three-carbon chain. A common method is the reaction of the pyrazole with a 3-halopropanamine, such as 3-chloropropan-1-amine or its N-protected analogue, in the presence of a base. The base deprotonates the pyrazole, enhancing its nucleophilicity for the subsequent substitution reaction.

Alternative strategies for C-N bond formation have also been developed to circumvent the often harsh conditions of traditional alkylation. semanticscholar.org These include:

Mitsunobu Reaction: This method allows for the alkylation of the pyrazole with 3-aminopropan-1-ol under milder, neutral conditions, using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction can couple the pyrazole with a suitable aminopropyl precursor, offering a versatile, albeit more complex, alternative. mdpi.com

Michael Addition: Aza-Michael addition of the pyrazole to acrylonitrile (B1666552) provides a nitrile precursor, which can be subsequently reduced to the desired amine. This method is effective for creating the C-N bond at the pyrazole N1 position. researchgate.net

The regioselectivity of these reactions is a critical consideration. For an unsymmetrical pyrazole like 5-methyl-1H-pyrazole, alkylation can occur at either the N1 or N2 position. Steric hindrance from the methyl group at the C5 position generally directs the incoming alkyl group to the less hindered N1 position, leading to the desired regioisomer as the major product. mdpi.com

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is crucial for maximizing the yield and regioselectivity of the N-alkylation. Key parameters include the choice of base, solvent, temperature, and catalyst system. While traditional methods often employ strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃), recent advancements have introduced milder and more efficient catalyst systems. researchgate.net

For instance, acid-catalyzed N-alkylation presents a powerful alternative. mdpi.comresearchgate.net Studies have shown that Brønsted acids, such as camphorsulfonic acid (CSA), can effectively catalyze the reaction between pyrazoles and alkylating agents like trichloroacetimidates, avoiding the need for strong bases and often proceeding under milder conditions. semanticscholar.orgmdpi.com The choice of solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred.

| Parameter | Condition/Reagent | Rationale/Effect | Reference |

|---|---|---|---|

| Catalyst/Base | K₂CO₃, NaH | Traditional strong bases; deprotonate pyrazole to increase nucleophilicity. | researchgate.net |

| Camphorsulfonic Acid (CSA) | Brønsted acid catalyst for reactions with electrophiles like trichloroacetimidates; avoids strong bases. | semanticscholar.orgmdpi.com | |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents, effective for SN2 reactions. | nih.gov |

| 1,2-Dichloroethane (DCE) | Used in acid-catalyzed reactions. | mdpi.com | |

| Temperature | Room Temp. to Reflux | Dependent on the reactivity of the electrophile and nucleophile. Milder conditions are generally preferred. | mdpi.com |

| Regioselectivity | Steric Hindrance | The methyl group at C5 sterically hinders the N1 position, but typically directs alkylation to the N1 position, which is electronically favored. | mdpi.comnih.gov |

Precursor-Based Synthesis and Advanced Functional Group Transformations

This approach involves the initial synthesis of a functionalized pyrazole or propanamine precursor, followed by transformations to install the final desired functionalities. This multi-step strategy offers greater flexibility and control over the final product's structure.

Construction Strategies Utilizing Pyrazole Building Blocks

The synthesis of the core 5-methyl-1H-pyrazole building block is a well-established process. The most common method is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. hilarispublisher.com For 5-methyl-1H-pyrazole, the reaction is typically carried out between ethyl acetoacetate (B1235776) and hydrazine hydrate. jmchemsci.comias.ac.in The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. ias.ac.in

| Precursor | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Ethyl Acetoacetate | Hydrazine Hydrate | Condensation/Cyclization | 3-methyl-5-pyrazolone (tautomer of 5-methyl-1H-pyrazol-5-ol) | jmchemsci.com |

| Acetylacetone | Hydrazine Hydrate | Condensation/Cyclization | 3,5-dimethyl-1H-pyrazole | N/A |

| 3-Aminocrotononitrile | Hydrazine Hydrate | Condensation/Cyclization | 5-amino-3-methyl-1H-pyrazole | researchgate.net |

Once the 5-methyl-1H-pyrazole core is synthesized, it can be functionalized as described in section 2.1.

Derivatization of the Propan-1-amine Moiety

Two common precursors for the propan-1-amine moiety are 3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol and 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile.

From the Propanol Precursor : The alcohol can be synthesized by alkylating 5-methyl-1H-pyrazole with 3-bromo-1-propanol. The terminal hydroxyl group is then converted to an amine. Standard procedures for this conversion include:

Mesylation/Tosylation followed by Azide (B81097) Substitution and Reduction : The alcohol is converted to a better leaving group (mesylate or tosylate), which is then displaced by an azide ion (N₃⁻). The resulting alkyl azide is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Mitsunobu Reaction : Direct conversion of the alcohol to a protected amine (e.g., using phthalimide) can be achieved, followed by deprotection.

From the Propanenitrile Precursor : The nitrile can be prepared via Michael addition of 5-methyl-1H-pyrazole to acrylonitrile. The nitrile group is then reduced to the primary amine. This reduction can be accomplished using various reducing agents, including:

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon)

Multicomponent Reactions and Convergent Synthetic Strategies

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazole derivatives in a single step. rsc.orgmdpi.com While a direct MCR for 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is not commonly reported, MCRs are invaluable for constructing the functionalized pyrazole core, which can then be further modified. beilstein-journals.org

For example, a three-component reaction involving a β-ketoester (like ethyl acetoacetate), an aldehyde, and hydrazine can lead to the formation of a highly substituted pyrazole ring. beilstein-journals.org Similarly, reactions involving alkynes, nitriles, and titanium imido complexes have been developed for pyrazole synthesis. nih.govacs.org

A convergent strategy could involve the synthesis of a functionalized pyrazole via an MCR, followed by a cross-coupling reaction to attach the aminopropyl side chain. This approach allows for the rapid generation of a library of analogues by varying the components in both the MCR and the final coupling step.

| Reaction Name | Components | Product Type | Advantage | Reference |

|---|---|---|---|---|

| Four-Component Pyrano[2,3-c]pyrazole Synthesis | Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Fused Pyrazole Systems | High complexity from simple starting materials in one pot. | mdpi.comnih.gov |

| Three-Component Pyrazole Synthesis | Aldehyde, β-Ketoester, Hydrazine | Substituted Pyrazoles | Efficient construction of the core pyrazole ring. | beilstein-journals.org |

| Titanium-Mediated [2+2+1] Synthesis | Alkyne, Nitrile, Titanium Imido Complex | Substituted Pyrazoles | Novel N-N bond formation pathway. | nih.gov |

These convergent strategies highlight the modularity of pyrazole synthesis, enabling the creation of diverse structures for various research applications.

Principles of Green Chemistry in Compound Synthesis

The application of green chemistry principles to the synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is an area of growing interest, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

One of the primary green approaches in the synthesis of pyrazole derivatives involves the use of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times, increase yields, and often allows for solvent-free conditions, thereby minimizing the use of volatile organic compounds. researchgate.net For the N-alkylation of pyrazoles, which is a crucial step in the synthesis of the target molecule, solvent-free conditions under microwave irradiation have been shown to be an effective and environmentally benign method. researchgate.net

Another key principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The aza-Michael addition pathway, a prominent route to 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine, generally exhibits high atom economy as it is an addition reaction where all the atoms of the reactants are incorporated into the product.

Furthermore, the choice of catalysts and reagents plays a significant role in the greenness of a synthesis. The use of solid bases like cesium carbonate (Cs2CO3) in the aza-Michael addition can be advantageous as they are often easily separable from the reaction mixture and can potentially be recycled. nih.gov In the subsequent reduction of the nitrile intermediate, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon with molecular hydrogen is a greener alternative to using stoichiometric metal hydride reagents like lithium aluminum hydride (LiAlH4), as it produces water as the only byproduct. dntb.gov.ua

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, is another green strategy that can be applied. This approach reduces solvent usage, energy consumption, and waste generation. dntb.gov.ua While a specific one-pot synthesis for 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is not extensively documented, the principles could be applied to the aza-Michael addition and subsequent reduction sequence.

The following table summarizes some green chemistry considerations for the synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Waste Prevention | One-pot synthesis, high-yield reactions | Reduced byproducts and purification waste |

| Atom Economy | Aza-Michael addition reaction | Maximizes incorporation of starting materials into the final product |

| Less Hazardous Chemical Syntheses | Use of non-toxic solvents and reagents | Improved safety and reduced environmental impact |

| Designing Safer Chemicals | Not directly applicable to synthesis method | Focuses on the properties of the final product |

| Safer Solvents and Auxiliaries | Solvent-free reactions (e.g., under microwave irradiation), use of water or other benign solvents | Reduced VOC emissions and solvent waste |

| Design for Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature | Reduced energy consumption |

| Use of Renewable Feedstocks | Not prominently reported for this specific synthesis | Potential for future development |

| Reduce Derivatives | Avoidance of protecting groups | Fewer reaction steps, less waste |

| Catalysis | Use of catalytic hydrogenation instead of stoichiometric reducing agents, recyclable catalysts | Increased efficiency, reduced waste |

| Design for Degradation | Not directly applicable to synthesis method | Focuses on the lifecycle of the final product |

| Real-time analysis for Pollution Prevention | In-situ reaction monitoring | Allows for better control and optimization of reaction conditions |

| Inherently Safer Chemistry for Accident Prevention | Use of less hazardous reagents and reaction conditions | Reduced risk of accidents and exposure to harmful substances |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution 1H and 13C NMR Spectroscopy

High-resolution 1H (proton) and 13C (carbon-13) NMR spectroscopy would provide the foundational data for the structural confirmation of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) due to spin-spin coupling with neighboring protons are key to assigning the structure. Based on analogous compounds, the predicted ¹H NMR chemical shifts are presented in Table 1. The protons of the aminopropyl chain would likely appear as multiplets, while the pyrazole (B372694) ring protons and the methyl group protons would have characteristic shifts. For instance, the methyl protons on the pyrazole ring would be expected to be a singlet, and the two protons on the pyrazole ring would appear as doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., alkyl, aromatic, etc.). Predicted ¹³C NMR chemical shifts for 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine are detailed in Table 2. The spectrum would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Table 1: Predicted ¹H NMR Data for 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole-H | ~7.3 | d | 1H |

| Pyrazole-H | ~5.9 | d | 1H |

| N-CH₂ (propyl) | ~4.1 | t | 2H |

| CH₂ (propyl) | ~2.0 | m | 2H |

| CH₂-NH₂ (propyl) | ~2.8 | t | 2H |

| Pyrazole-CH₃ | ~2.2 | s | 3H |

| NH₂ | ~1.5 (broad) | s | 2H |

Table 2: Predicted ¹³C NMR Data for 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrazole-C (quaternary, with CH₃) | ~148 |

| Pyrazole-CH | ~138 |

| Pyrazole-CH | ~105 |

| N-CH₂ (propyl) | ~48 |

| CH₂ (propyl) | ~33 |

| CH₂-NH₂ (propyl) | ~40 |

| Pyrazole-CH₃ | ~11 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine, this would be crucial in confirming the connectivity of the three methylene (B1212753) groups in the propanamine chain through cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity between different parts of the molecule, for example, by showing a correlation between the N-CH₂ protons of the propyl chain and the carbon atoms of the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine (C₇H₁₃N₃), the exact molecular weight is 139.1109 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 139. Subsequent fragmentation would likely involve the loss of small neutral molecules or radicals. Predicted significant fragments and their corresponding m/z values are listed in Table 3. A common fragmentation pathway would be the cleavage of the propyl chain, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation Data for 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine

| m/z | Proposed Fragment |

| 139 | [M]⁺ (Molecular Ion) |

| 124 | [M - CH₃]⁺ |

| 110 | [M - CH₂NH₂]⁺ |

| 96 | [5-methyl-1H-pyrazole]⁺ |

| 82 | [M - C₃H₇N]⁺ |

Vibrational Spectroscopy (IR and Raman) for Characteristic Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrational frequencies are summarized in Table 4. The N-H stretching vibrations of the primary amine group would be prominent, as would the C-H stretching of the alkyl and pyrazole groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C and C=N bonds within the pyrazole ring would be expected to show strong Raman signals.

Table 4: Predicted IR and Raman Vibrational Frequencies for 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique |

| N-H stretch (amine) | 3300-3500 | IR |

| C-H stretch (alkyl) | 2850-2960 | IR, Raman |

| C-H stretch (pyrazole) | ~3100 | IR, Raman |

| N-H bend (amine) | 1590-1650 | IR |

| C=N stretch (pyrazole) | 1500-1600 | IR, Raman |

| C=C stretch (pyrazole) | 1400-1500 | IR, Raman |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. If a suitable single crystal of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine can be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.

Based on the crystal structures of similar N-substituted pyrazole compounds, one can predict certain structural features. nih.govnih.gov The pyrazole ring is expected to be planar. The propanamine side chain would likely adopt a staggered conformation to minimize steric hindrance. In the crystal lattice, intermolecular hydrogen bonding involving the primary amine group would be a dominant feature, potentially forming chains or more complex networks that stabilize the crystal packing. nih.gov

Chiral Analysis Techniques for Potential Stereoisomers or Derivatives

The molecule 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine itself is not chiral and therefore does not have stereoisomers. However, if the propanamine chain were to be substituted, for example, at the second carbon atom, a chiral center would be introduced, leading to the existence of enantiomers.

In such a case, chiral analysis techniques would be necessary to separate and characterize the enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for the separation of enantiomers. The separated enantiomers could then be characterized by their specific optical rotation using polarimetry and their absolute configuration could be determined by techniques such as X-ray crystallography of a single enantiomer or by comparison of experimental and calculated circular dichroism (CD) spectra.

Chemical Reactivity and Reaction Mechanistic Investigations

Tautomeric Equilibria and Proton Transfer Dynamics

One of the most significant structural features of N-unsubstituted pyrazoles is their ability to exhibit annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the ring. nih.govencyclopedia.pub This dynamic equilibrium is crucial as it results in two distinct tautomeric forms, which can influence the molecule's reactivity, physical properties, and biological interactions. nih.gov

For 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine, annular tautomerism involves the migration of the hydrogen atom between the N1 and N2 positions of the pyrazole (B372694) ring. This prototropic exchange gives rise to two tautomers: 3-methyl-1-(3-aminopropyl)-1H-pyrazole and 5-methyl-1-(3-aminopropyl)-1H-pyrazole. While the compound is named as a derivative of 5-methyl-1H-pyrazole, in solution and under certain conditions, it exists as an equilibrium mixture of both forms.

The position of this equilibrium is sensitive to several factors, including the nature of substituents, the solvent, temperature, and concentration. fu-berlin.de In heterocyclic systems, tautomerism can be categorized into several types, such as annular, side-chain, and ring-chain tautomerism. encyclopedia.pubmdpi.com For 3(5)-aminopyrazoles, theoretical and experimental studies suggest that annular rearrangement is the predominant form of tautomerism, with the imino forms resulting from side-chain tautomerism being significantly less stable and generally not observed. encyclopedia.pub

The energetic barrier for this interconversion is typically low, often below 20 kcal/mol, allowing for the coexistence of both tautomers in the same medium. encyclopedia.pub The study of related 3(5)-disubstituted pyrazoles has shown that factors like intramolecular hydrogen bonding and the electronic nature of the substituents play a considerable role in determining which tautomer is more prevalent. nih.gov

Table 1: Potential Annular Tautomers of the Core Scaffold

| Tautomer Name | Position of Methyl Group | Position of Propan-1-amine Side Chain |

|---|---|---|

| 5-methyl-1H-pyrazole | C5 | N1 |

This interactive table summarizes the two possible tautomeric forms based on the substitution pattern of the core pyrazole ring.

The propan-1-amine side chain exerts a significant influence on the tautomeric equilibrium of the pyrazole ring. The alkyl chain acts as an electron-donating group, which can modulate the acidity and basicity of the pyrazole ring nitrogens. nih.gov Electron-donating groups are known to increase the acidity of the pyrrole-like NH group, potentially affecting the proton transfer dynamics. nih.gov

Furthermore, the terminal primary amine group can participate in intramolecular and intermolecular interactions. The possibility of forming an intramolecular hydrogen bond between the amine's lone pair or hydrogen atoms and the "pyridine-like" nitrogen of the pyrazole ring could stabilize one tautomer over the other. The choice of solvent is also critical; polar solvents can form intermolecular hydrogen bonds with the molecule, competing with intramolecular interactions and shifting the equilibrium. nih.gov In contrast to electron-withdrawing groups like esters or nitro groups, which have been shown to strongly favor one tautomer, the electron-donating and hydrogen-bonding capable propan-1-amine side chain likely results in a more dynamic and condition-dependent equilibrium. nih.gov

Nucleophilic and Electrophilic Reactivity of the Pyrazole-Amine Scaffold

The pyrazole scaffold is characterized by a rich reactivity profile, featuring both nucleophilic and electrophilic centers. nih.gov The pyrazole ring contains an acidic, pyrrole-like nitrogen (proton donor) and a basic, sp²-hybridized, pyridine-like nitrogen (proton acceptor). nih.gov This amphoteric nature, combined with the nucleophilic primary amine on the side chain, makes 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine a versatile building block in synthesis.

The two nitrogen atoms of the pyrazole ring exhibit distinct reactivity. The pyridine-like nitrogen, with its lone pair of electrons not involved in the aromatic system, is the primary basic and nucleophilic center of the ring. researchgate.net It is readily protonated or attacked by electrophiles such as alkylating agents. In the context of the tautomeric equilibrium, the nitrogen that is not bonded to the hydrogen atom acts as the pyridine-type, nucleophilic center. Consequently, reactions with electrophiles can potentially occur at either nitrogen, with the product distribution depending on the position of the tautomeric equilibrium and the reaction conditions. The presence of the electron-donating side chain generally increases the nucleophilicity of the pyrazole ring.

The primary amine group at the terminus of the propyl chain is a strong nucleophilic center. It can readily participate in a wide range of chemical transformations typical for primary amines. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

Cyclocondensation: In bifunctional molecules, this amine can act as a nucleophile to form larger heterocyclic systems, a strategy widely employed with aminopyrazole derivatives. mdpi.com

The reactivity of this amine allows for the straightforward modification of the side chain, enabling the synthesis of a diverse array of derivatives.

The carbon atoms of the pyrazole ring also exhibit characteristic reactivity. Due to the electron-rich nature of the pyrazole system, the ring is susceptible to electrophilic substitution. researchgate.net

C4 Position: This position is the most nucleophilic carbon and is the preferred site for electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. researchgate.netnih.gov The directing effects of the N-alkyl side chain and the C5-methyl group reinforce this preference.

C3 and C5 Positions: These positions are adjacent to the electronegative nitrogen atoms and are therefore more electron-deficient (electrophilic) compared to C4. researchgate.netnih.gov They are susceptible to attack by strong nucleophiles, although such reactions are less common than electrophilic substitution at C4. The presence of the methyl group at the C5 position provides some steric hindrance and electronic influence on the reactivity at this site.

Table 2: Summary of Reactivity at Different Sites

| Molecular Site | Type of Reactivity | Common Reactions |

|---|---|---|

| Pyridine-like Ring Nitrogen | Nucleophilic / Basic | Protonation, Alkylation |

| Exocyclic Primary Amine | Nucleophilic / Basic | Acylation, Alkylation, Condensation |

| C4-Position of Pyrazole Ring | Nucleophilic | Electrophilic Aromatic Substitution |

This interactive table provides a summary of the chemical reactivity at the primary active sites of the 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine scaffold.

Mechanistic Pathways of Functionalization and Derivatization Reactions

The functionalization and derivatization of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine primarily occur at the terminal amine group, which acts as a potent nucleophile. Common reactions include N-alkylation, N-acylation, and urea (B33335) formation, each proceeding through distinct mechanistic pathways.

N-Alkylation: The primary amine can be readily alkylated through a nucleophilic substitution reaction. The mechanism typically follows an S(_N)2 pathway where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of an alkyl halide, leading to the displacement of the halide leaving group. The reaction proceeds through a transition state where a new C-N bond is forming as the C-X (X = halogen) bond is breaking. The rate of this reaction is influenced by the steric hindrance around the electrophilic carbon and the nature of the leaving group.

N-Acylation: Acylation of the primary amine with acyl chlorides or anhydrides proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the corresponding amide. This reaction is generally very efficient and is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Reductive Amination: This two-step process allows for the introduction of a variety of substituents onto the amine nitrogen. mdpi.comnih.gov Initially, the amine undergoes a condensation reaction with an aldehyde or ketone to form an imine intermediate. mdpi.comnih.gov This is followed by the reduction of the imine in situ using a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride to yield a secondary amine. mdpi.comnih.gov The pH of the reaction is a critical factor, as it needs to be low enough to facilitate the dehydration step for imine formation but not so low as to protonate the primary amine, rendering it non-nucleophilic. mdpi.com

Urea Formation: The reaction with isocyanates provides a straightforward route to urea derivatives. researchgate.netnih.gov The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a zwitterionic intermediate which rapidly tautomerizes to the stable urea product. researchgate.netnih.gov This reaction is typically fast and proceeds with high yield.

| Reaction Type | Reagent | Key Intermediate | Mechanism |

| N-Alkylation | Alkyl Halide | Pentacoordinate Transition State | S(_N)2 |

| N-Acylation | Acyl Chloride | Tetrahedral Intermediate | Nucleophilic Acyl Substitution |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Imine | Condensation-Reduction |

| Urea Formation | Isocyanate | Zwitterionic Intermediate | Nucleophilic Addition |

Influence of Structural Modifications on Reactivity and Selectivity

Structural modifications to 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine can significantly impact its reactivity and the selectivity of its reactions. These modifications can be made to the pyrazole ring or the propanamine side chain.

Influence of Substituents on the Pyrazole Ring: The electronic properties of substituents on the pyrazole ring can modulate the nucleophilicity of the terminal amine. Electron-donating groups on the pyrazole ring can increase the electron density on the nitrogen atoms of the ring, which can be transmitted through the propanamine chain, thereby slightly enhancing the nucleophilicity of the terminal amine. Conversely, electron-withdrawing groups on the pyrazole ring will decrease the electron density, leading to a reduction in the amine's nucleophilicity and potentially slowing down the rates of N-alkylation and N-acylation reactions.

The position of substituents on the pyrazole ring is also crucial in directing the regioselectivity of certain reactions, particularly in cases where the pyrazole nitrogen itself can react. researchgate.net While the propanamine side chain is attached at the N1 position, the presence of bulky substituents at the C5 position (adjacent to the N1) can sterically hinder reactions at the N1-pyrazole nitrogen, although reactions at the terminal amine are less likely to be affected by this.

Influence of Modifications to the Propanamine Chain: Altering the length of the alkyl chain separating the pyrazole ring and the amine group can influence the amine's basicity and nucleophilicity due to changes in inductive effects. Shortening the chain might increase the electron-withdrawing effect of the pyrazole ring on the amine, reducing its reactivity. Conversely, lengthening the chain would diminish this effect.

Introducing substituents on the propanamine chain can introduce steric hindrance, which can significantly affect the rate of reactions at the amine. For example, a methyl group on the carbon adjacent to the amine (alpha-position) would create more steric bulk, potentially slowing down the approach of electrophiles. This steric hindrance can also be exploited to achieve selectivity in reactions where multiple reactive sites are present.

| Modification | Effect on Reactivity | Influence on Selectivity |

| Electron-donating group on pyrazole | Increased amine nucleophilicity | May influence regioselectivity in pyrazole reactions |

| Electron-withdrawing group on pyrazole | Decreased amine nucleophilicity | May influence regioselectivity in pyrazole reactions |

| Bulky substituent at C5 of pyrazole | Minor effect on terminal amine reactivity | Can sterically hinder reactions at pyrazole N1 |

| Shorter propanamine chain | Potentially decreased amine nucleophilicity | - |

| Longer propanamine chain | Potentially increased amine nucleophilicity | - |

| Substituent on propanamine chain | Decreased reaction rate due to steric hindrance | Can be used to control selectivity |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries and electronic properties. eurasianjournals.com For 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine, DFT calculations can provide a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.

DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. Such calculations would yield the optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Illustrative DFT-Calculated Parameters for 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine

| Parameter | Value | Significance |

| Bond Lengths (Å) | ||

| N1-N2 (pyrazole) | ~1.35 | Characteristic of N-N single bond in a heterocyclic ring. |

| C3-N2 (pyrazole) | ~1.38 | Reflects the partial double bond character within the aromatic pyrazole (B372694) ring. |

| C-N (amine) | ~1.47 | Typical C-N single bond length. |

| Bond Angles (degrees) | ||

| C5-N1-N2 (pyrazole) | ~112 | Defines the geometry of the pyrazole ring. |

| N1-C(propyl)-C(propyl) | ~110 | Indicates the tetrahedral geometry around the sp3 hybridized carbon atoms of the propyl chain. |

| Electronic Properties (eV) | ||

| HOMO Energy | -6.5 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for a molecule of this nature.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the exploration of the conformational space of a molecule, providing insights into its flexibility and the relative stability of different conformations. nih.gov For a molecule like 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine, which possesses a flexible propan-1-amine side chain, MD simulations are particularly valuable.

The conformational landscape of this molecule is primarily determined by the rotation around the single bonds of the propyl chain. MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or solvents. The simulations can reveal preferred orientations of the pyrazole ring relative to the amine group, which can have significant implications for its chemical and biological activity.

Illustrative Conformational Analysis of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine

| Conformer | Dihedral Angle (N1-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | ~180° | 0.0 | 60 |

| Gauche (+) | ~60° | 0.8 | 20 |

| Gauche (-) | ~-60° | 0.8 | 20 |

Note: This table presents hypothetical data to illustrate the potential outcomes of an MD simulation, showcasing different stable conformations and their energetic properties.

Quantum Chemical Studies of Reaction Mechanisms and Transition State Structures

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. These studies can identify reactants, products, intermediates, and, crucially, transition state structures. The activation energy, which is the energy difference between the reactants and the transition state, can also be calculated, providing a measure of the reaction rate.

For 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine, quantum chemical studies could investigate various reactions, such as the protonation of the amine group or the pyrazole ring nitrogens, or its participation in nucleophilic substitution reactions. By locating the transition state for a given reaction, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes involved. This knowledge is fundamental for controlling reaction outcomes and designing new synthetic pathways.

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the structural characterization of new compounds. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Similarly, infrared (IR) vibrational frequencies and intensities can be computed to aid in the interpretation of experimental IR spectra.

Theoretical calculations of ¹H and ¹³C NMR spectra for 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine would help in assigning the signals in an experimental spectrum to specific atoms in the molecule. mdpi.com Likewise, a calculated IR spectrum can help to identify the characteristic vibrational modes, such as the N-H stretches of the amine group and the C=N and C=C stretching vibrations of the pyrazole ring.

Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| ¹H NMR Chemical Shifts (ppm) | Predicted | Experimental |

| H (pyrazole ring) | 7.4 | 7.5 |

| H (pyrazole ring) | 6.0 | 6.1 |

| CH₂ (adjacent to pyrazole) | 4.1 | 4.2 |

| CH₂ (amine) | 2.8 | 2.9 |

| IR Frequencies (cm⁻¹) | Predicted | Experimental |

| N-H stretch (amine) | 3350, 3280 | 3360, 3290 |

| C-H stretch (aliphatic) | 2950-2850 | 2940-2845 |

| C=N stretch (pyrazole) | 1580 | 1585 |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The study of intermolecular interactions is crucial for understanding the properties of matter in the condensed phase. Computational methods can provide detailed information about the nature and strength of these interactions, particularly hydrogen bonds. 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine has both hydrogen bond donors (the N-H protons of the amine group) and acceptors (the lone pairs on the nitrogen atoms of the pyrazole ring and the amine group).

Computational analysis can be used to model the formation of dimers or larger clusters of the molecule, as well as its interactions with solvent molecules. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is one such method that can be used to characterize the hydrogen bonds by analyzing the electron density at the bond critical points. Understanding the hydrogen bonding network is essential for predicting physical properties like boiling point and solubility, as well as for understanding how the molecule might bind to a biological target.

Illustrative Hydrogen Bond Parameters

| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| N-H (amine) | N (pyrazole) | ~2.1 | ~170 | -4.5 |

| N-H (amine) | N (amine, intermolecular) | ~2.2 | ~165 | -3.8 |

Note: The data presented in this table is illustrative of the types of parameters that can be obtained from a computational analysis of hydrogen bonding.

Coordination Chemistry and Ligand System Design

Exploration of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine as a Ligand

The molecular structure of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine incorporates two key donor sites for metal coordination: the sp2-hybridized nitrogen atom of the pyrazole (B372694) ring and the nitrogen atom of the terminal amine group. The presence of the flexible propyl chain connecting these two donor sites allows for the potential formation of a stable six-membered chelate ring upon coordination to a metal center. This bidentate N,N'-coordination mode is a common feature in related pyrazole-based ligands and is anticipated to be the primary binding fashion for this molecule.

Synthesis and Comprehensive Characterization of Metal Complexes

A thorough search of the scientific literature did not yield any specific reports on the synthesis and characterization of metal complexes involving 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine as a ligand. Hypothetically, the synthesis of such complexes would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, stoichiometry) would be crucial in obtaining crystalline products suitable for characterization.

Standard characterization techniques for such hypothetical complexes would include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the N-H and C=N functional groups by observing shifts in their vibrational frequencies upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide insights into its coordination environment.

Without experimental data, a data table for the characterization of these complexes cannot be generated.

Investigation of Metal-Ligand Binding Modes and Coordination Geometries

In the absence of crystallographic data for metal complexes of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine, the anticipated binding modes and coordination geometries can only be inferred from related structures. The flexible propyl linker would likely allow the ligand to act as a bidentate chelating agent, forming a stable six-membered ring with a metal ion.

The coordination geometry around the metal center would be influenced by several factors:

The nature of the metal ion: Different metal ions have preferences for specific coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral).

The presence of counter-ions or solvent molecules: These can also coordinate to the metal center and influence the final structure.

For instance, studies on related pyrazole-acetamide ligands have shown the formation of mononuclear complexes with cadmium(II) and copper(II), where the coordination sphere is completed by anions or solvent molecules. nih.gov Similar behavior could be expected for complexes of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine.

A data table of crystallographic information cannot be provided due to the lack of experimental structures.

Catalytic Properties of Metal-Complexed Derivatives

The catalytic potential of metal complexes is highly dependent on the nature of the metal center and the ligand framework. Pyrazole-containing ligands have been successfully employed in the development of catalysts for various organic transformations. For example, metal complexes of certain pyrazole derivatives have been investigated for their catalytic activity in oxidation reactions. researchgate.net

Hypothetically, metal complexes of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine could be screened for catalytic activity in reactions such as:

Oxidation reactions: The metal center could act as a redox-active site.

Polymerization reactions: The ligand could be designed to control the steric and electronic environment around the metal center, influencing polymer properties.

Cross-coupling reactions: The ligand could stabilize the catalytically active metal species.

However, without any experimental studies on the catalytic applications of metal complexes derived from 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine, any discussion of their catalytic properties remains speculative.

A data table summarizing catalytic performance is not applicable given the absence of research in this area.

Applications in Advanced Organic Synthesis As a Versatile Building Block

Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

The synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, is a significant area of medicinal chemistry. These scaffolds are typically constructed through the cyclocondensation reaction of a 1,3-binucleophile with a 1,3-bielectrophile. The most common precursors for pyrazolo[1,5-a]pyrimidines are 3-aminopyrazoles or 5-aminopyrazoles. In these molecules, the exocyclic amino group (-NH2) and an adjacent endocyclic ring nitrogen atom (-NH-) act as the necessary 1,3-binucleophilic system required for ring closure.

However, 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is structurally distinct from these precursors. It is an N-substituted pyrazole (B372694) where the pyrazole ring nitrogen (N1) is already alkylated by the propanamine side chain. Consequently, it lacks the free endocyclic -NH- group adjacent to a nucleophilic center, which is essential for the standard cyclization pathway to form the pyrazolo[1,5-a]pyrimidine (B1248293) core. Therefore, this specific compound is not a suitable starting material for the direct, one-step synthesis of pyrazolo[1,5-a]pyrimidines through conventional condensation strategies. The appropriate building blocks for this purpose remain 3(5)-aminopyrazole derivatives.

Synthesis of Multifunctional Pyrazole-Amine Conjugates

While not a direct precursor for fused pyrimidines, the true versatility of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine lies in the reactivity of its terminal primary amine. This amine group serves as an excellent handle for creating a variety of pyrazole-amine conjugates, particularly through the formation of stable amide bonds. By reacting the amine with carboxylic acids, acid chlorides, or anhydrides, the pyrazole moiety can be linked to a wide range of other chemical entities, creating multifunctional molecules.

A key application is the synthesis of pyrazolyl-propanamide derivatives. These reactions are typically straightforward and high-yielding. For instance, related N-alkylated pyrazoles can undergo Aza-Michael addition to acrylamide (B121943) to produce propanamide structures. researchgate.net This approach allows for the conjugation of the pyrazole scaffold to other functional groups, potentially altering the molecule's physicochemical properties and biological activity.

Table 1: Examples of Reagents for Amide Conjugate Synthesis

| Reagent Class | Specific Example | Resulting Conjugate Structure |

| Carboxylic Acid | Benzoic Acid | N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide |

| Acid Chloride | Acetyl Chloride | N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]acetamide |

| Anhydride | Acetic Anhydride | N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]acetamide |

This strategy is instrumental in medicinal chemistry for structure-activity relationship (SAR) studies, where modifications to the molecule's periphery can fine-tune its interaction with biological targets.

Development of Novel Heterocyclic Scaffolds through Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.netmdpi.comresearchgate.net The primary amine functionality of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine makes it an ideal component for isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR). nih.gov

In a typical Ugi reaction, a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form a di-peptide-like α-acylamino amide scaffold. nih.govmdpi.com By using 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine as the amine component, the pyrazole moiety is efficiently incorporated into a larger, more complex, and highly functionalized acyclic structure.

Table 2: Components of a Potential Ugi Reaction Involving the Title Compound

| Component | Role | Example |

| Amine | Nucleophile | 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine |

| Carbonyl | Electrophile | Benzaldehyde |

| Carboxylic Acid | Nucleophile/Acyl Donor | Acetic Acid |

| Isocyanide | C1 Synthon | tert-Butyl isocyanide |

The resulting Ugi product contains multiple functional groups and points of diversity, making it a valuable intermediate for subsequent cyclization reactions to generate novel heterocyclic scaffolds. nih.govnih.govresearchgate.net This MCR-based approach offers a rapid and efficient pathway to libraries of complex pyrazole-containing compounds for screening in drug discovery programs.

Strategic Integration into Complex Molecular Architectures

The strategic use of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine as a building block extends to the synthesis of complex molecular architectures such as polydentate ligands for coordination chemistry. The pyrazole ring is an excellent metal-coordinating heterocycle, and the terminal amine provides an additional donor site.

This dual functionality allows the compound to be used in the synthesis of tripodal ligands. For example, primary amines can be condensed with (pyrazol-1-yl)methanol derivatives in a nucleophilic substitution reaction to create ligands where a central nitrogen atom is connected to multiple pyrazolylmethyl arms. researchgate.net By adapting this methodology, 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine could be elaborated into ligands with a pyrazole "head" and a flexible poly-dentate "tail," suitable for forming stable complexes with various metal ions. These complexes have applications in catalysis, materials science, and as models for bioinorganic systems. researchgate.netnih.gov The defined spatial orientation of the pyrazole and amine donor sites allows for precise control over the geometry and reactivity of the resulting metal complexes.

Future Research Directions and Unexplored Academic Avenues

Development of Asymmetric Synthetic Routes for Chiral Analogues

The development of stereoselective synthetic methods to access chiral analogues of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is a significant and largely unexplored area. Chiral amines are crucial building blocks in medicinal chemistry, and the introduction of a stereocenter into the propanamine side chain could lead to derivatives with enhanced biological activity and specificity. nih.govmdpi.com Future research could focus on several promising asymmetric strategies.

One potential avenue is the use of chiral auxiliaries. For instance, tert-butanesulfinamide has been successfully employed in the stereoselective synthesis of other chiral pyrazole (B372694) derivatives. aminer.org This method involves the condensation of the chiral auxiliary with an appropriate aldehyde to form a chiral sulfinyl imine, followed by a stereoselective addition of a nucleophile and subsequent removal of the auxiliary. aminer.org Adapting this methodology to produce chiral analogues of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine would be a valuable research endeavor.

Organocatalysis represents another powerful tool for the asymmetric synthesis of chiral pyrazole-containing molecules. Cinchona alkaloids and their derivatives have been shown to effectively catalyze the enantioselective synthesis of various pyrazole structures. researchgate.net Research into the application of these or other organocatalysts, such as quinine-derived thioureas, for the asymmetric functionalization of the aminopropyl side chain could yield highly enantioenriched products. acs.org

Furthermore, transition metal-catalyzed asymmetric hydrogenation of suitable prochiral precursors, such as enamines or imines, offers an efficient route to chiral amines. mdpi.com The development of a synthetic pathway that incorporates such a catalytic step could provide scalable access to chiral derivatives of the target compound.

| Asymmetric Synthetic Strategy | Key Features and Potential Application | Representative Catalyst/Auxiliary |

| Chiral Auxiliary Method | Utilizes a removable chiral group to direct stereoselective transformations. | tert-Butanesulfinamide |

| Organocatalysis | Employs small organic molecules to catalyze enantioselective reactions. | Cinchona alkaloids, Quinine-derived thioureas |

| Asymmetric Hydrogenation | Transition metal-catalyzed addition of hydrogen across a double bond of a prochiral substrate. | Rhodium or Iridium complexes with chiral ligands |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique combination of a nucleophilic primary amine and an N-substituted pyrazole ring in 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine suggests a rich and underexplored reactivity profile. Future research could delve into unconventional transformations that leverage the interplay between these two functional groups.

One area of interest is the exploration of intramolecular cyclization reactions. The aminopropyl side chain could potentially react with functionalities introduced onto the pyrazole ring or at the methyl group to form novel fused heterocyclic systems. For example, the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles is a well-established transformation, suggesting that analogous cyclizations could be developed for N-alkylated pyrazoles. mdpi.comnih.gov

The primary amine group also opens avenues for the synthesis of more complex molecular architectures, such as macrocycles. Pyrazole-based macrocycles have been investigated as selective kinase inhibitors, demonstrating the therapeutic potential of such structures. biorxiv.orgnih.govresearchgate.net The aminopropyl linker in 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine could serve as a key component in the construction of novel macrocyclic compounds with potential applications in drug discovery.

Furthermore, the reactivity of the pyrazole ring itself, particularly at the C4 position, could be explored for further functionalization. While the N1 position is blocked by the aminopropyl group, electrophilic substitution reactions could be investigated to introduce additional substituents onto the pyrazole core, leading to a diverse library of derivatives.

Computational Design and Virtual Screening of Advanced Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel bioactive molecules. Future research on 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine and its derivatives would greatly benefit from the integration of computational design and virtual screening methodologies. chemmethod.comnih.gov

High-throughput virtual screening (HTVS) could be employed to screen large libraries of virtual compounds derived from the 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine scaffold against various biological targets. chemmethod.com This approach can help identify promising candidates for further experimental investigation and prioritize synthetic efforts. The pyrazole scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, which further justifies such computational explorations. lifechemicals.com

Molecular docking studies can provide insights into the potential binding modes of these derivatives with specific protein targets, such as kinases or other enzymes. nih.gov By understanding these interactions at the molecular level, researchers can rationally design modifications to the parent structure to enhance binding affinity and selectivity. For instance, computational studies on other pyrazole analogues have been used to predict their anticancer and anti-inflammatory activities. frontiersin.orgeurjchem.com

Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of these compounds with their biological activities. eurjchem.com These models can then be used to predict the activity of yet-to-be-synthesized derivatives, guiding the design of more potent and selective compounds.

| Computational Method | Application in Future Research | Potential Outcome |

| High-Throughput Virtual Screening (HTVS) | Screening of virtual libraries of derivatives against biological targets. | Identification of hit compounds for further development. |

| Molecular Docking | Prediction of binding modes and affinities with protein targets. | Rational design of more potent and selective inhibitors. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models correlating chemical structure with biological activity. | Prediction of the activity of novel derivatives. |

Potential for Integration into Advanced Materials Chemistry Research

The incorporation of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine into advanced materials is a promising and largely unexplored research avenue. The pyrazole moiety and the primary amine group offer multiple coordination sites for metal ions, making this compound an attractive building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.org

Pyrazole-based ligands have been successfully used to construct MOFs with interesting properties, such as porosity and catalytic activity. digitellinc.comacs.org The aminopropyl group in 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine could serve as a flexible linker in the design of novel MOFs with unique network topologies and functionalities. These materials could find applications in gas storage, separation, and heterogeneous catalysis.

Furthermore, the primary amine functionality allows for the covalent incorporation of this molecule into polymer backbones. Pyrazole-functionalized polymers have been investigated for various applications, including as materials for CO2 capture and as supports for catalysts. nih.govacs.org The development of new polymers incorporating 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine could lead to materials with tailored properties for specific applications. For example, the basic nitrogen atoms of the pyrazole and the amine group could be exploited for applications in proton-conducting materials or as solid bases in catalysis.

The ability of pyrazole derivatives to act as ligands for transition metals also suggests their potential use in the development of novel catalysts and functional materials with interesting magnetic or optical properties. lifechemicals.com

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine, and how do reaction conditions impact yield?

Answer:

The synthesis typically involves alkylation of 5-methyl-1H-pyrazole with 3-chloropropan-1-amine under basic conditions. Key factors include:

- Solvent selection : Polar aprotic solvents like DMF or THF improve reactivity due to their ability to stabilize intermediates .

- Temperature control : Elevated temperatures (60–80°C) enhance reaction rates but may require reflux conditions to avoid side reactions .

- Base optimization : Use of NaH or KOtBu facilitates deprotonation of the pyrazole nitrogen, improving alkylation efficiency .

Yield optimization (typically 60–75%) requires careful monitoring of stoichiometry and reaction time .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR is critical for confirming the propylamine linkage and methyl substitution on the pyrazole ring. Distinct shifts for NH₂ (δ ~2.8 ppm) and pyrazole protons (δ ~6.2 ppm) are diagnostic .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, including bond angles and torsional strain in the propylamine chain. High-resolution data (>0.8 Å) are preferred for unambiguous assignment .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 166.1 for C₇H₁₃N₃) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological applications?

Answer:

- Substitution analysis : Introducing electron-withdrawing groups (e.g., -F at pyrazole C5) enhances binding to enzymes like kinases, as seen in analogous pyrazole derivatives .

- Chain length modulation : Extending the propylamine chain to butylamine alters steric interactions with hydrophobic pockets in target proteins, as demonstrated in CCR5 receptor antagonists .

- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate logP values (~1.2 for this compound) with membrane permeability and bioavailability .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Answer:

- Assay standardization : Discrepancies in IC₅₀ values (e.g., antimicrobial activity) often arise from variations in bacterial strains or culture conditions. Use CLSI guidelines for reproducibility .

- Target validation : Employ CRISPR knockdown or competitive binding assays to confirm specificity. For example, false positives in kinase inhibition may arise from off-target ATP-binding .

- Metabolic stability testing : LC-MS analysis of liver microsome incubations identifies metabolite interference, which may explain divergent in vivo vs. in vitro results .

Advanced: How reliable are computational docking studies for predicting interactions with biological targets?

Answer:

- Force field selection : AMBER or CHARMM parameters better model pyrazole ring flexibility compared to rigid docking tools .

- Validation metrics : RMSD values <2.0 Å between predicted and crystallographic poses (e.g., in PDB 6K6) confirm reliability .

- Limitations : Solvation effects and protonation states of the amine group (~pKa 9.5) are often oversimplified, necessitating MD simulations for refinement .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental outcomes?

Answer:

- pH-dependent degradation : The amine group undergoes hydrolysis at pH <3, forming propylammonium salts. Buffered solutions (pH 7–8) are optimal for biological assays .

- Thermal stability : TGA/DSC analysis shows decomposition >150°C, but prolonged storage at 25°C in air causes ~5% oxidation over 6 months. Argon atmosphere is recommended for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.